molecular formula C15H18F3N5O3 B2692103 2-(2-oxooxazolidin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide CAS No. 2034413-11-9

2-(2-oxooxazolidin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

Cat. No. B2692103
CAS RN: 2034413-11-9
M. Wt: 373.336
InChI Key: MBIZEACODOYTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxooxazolidin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C15H18F3N5O3 and its molecular weight is 373.336. The purity is usually 95%.
BenchChem offers high-quality 2-(2-oxooxazolidin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-oxooxazolidin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

Oxazolidinones are a novel class of synthetic antibacterial agents with activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, as well as selected anaerobic organisms. Research into the structure-activity relationships of oxazolidinones has led to the discovery of compounds with potent antibacterial properties. For instance, a series of piperazinyl oxazolidinones with heteroaromatic rings have been prepared, exhibiting in vivo potency against S. aureus comparable to that of linezolid, a prominent member of this class (Tucker et al., 1998). Similarly, isoxazolinyl oxazolidinones have shown significant in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Varshney et al., 2009).

Corrosion Inhibition

Derivatives of oxazolidinones, such as 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide, have been synthesized and investigated for their corrosion prevention efficiencies. These compounds have shown promising inhibition efficiencies in both acidic and oil medium environments, suggesting their potential application in corrosion inhibition (Yıldırım & Cetin, 2008).

Fluorescent pH Sensors

Naphthalimide derivatives, including those with a 2-imino-oxalidin (thiazolidin) side chain, have been explored for their potential as fluorescent pH sensors. These compounds exhibit strong fluorescence quench and red shift in weakly acidic conditions due to the formation of intramolecular hydrogen bonds, making them suitable for pH sensing applications (Cui et al., 2004).

Therapeutic Applications

Research into 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides has identified these compounds as selective and potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation, indicating their potential in therapeutic applications for diseases such as Alzheimer's (Umar et al., 2019).

properties

IUPAC Name

2-(2-oxo-1,3-oxazolidin-3-yl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N5O3/c16-15(17,18)11-7-12(20-9-19-11)22-3-1-10(2-4-22)21-13(24)8-23-5-6-26-14(23)25/h7,9-10H,1-6,8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIZEACODOYTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CN2CCOC2=O)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxooxazolidin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

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